molecular formula C13H18BrFN2O B1439598 2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol CAS No. 1209199-46-1

2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol

Cat. No. B1439598
CAS RN: 1209199-46-1
M. Wt: 317.2 g/mol
InChI Key: YPWOXQUYDANFMU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a bromo-fluorobenzyl group. The presence of both bromine and fluorine atoms on the benzyl group could potentially influence the compound’s reactivity and interactions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been a focus of studies aiming to optimize synthesis techniques. For instance, Wang Jin-peng discussed the preparation of a related compound through optimized technological parameters, achieving high yield and confirming the structure via analytical techniques (Wang Jin-peng, 2013). This highlights the compound's role in facilitating efficient synthesis pathways.

  • Molecular Conformation : Studies on compounds like Opipramol and Quetiapine N-oxide–fumaric acid have shed light on their molecular conformations, such as the chair conformation of the piperazine ring, indicating the compound's structural versatility and its implications for binding interactions in biological systems (H. Fun et al., 2011); (Jin Shen et al., 2012).

Potential Applications in Drug Development

  • Pharmaceutical Intermediates : The compound has been investigated as an intermediate in the synthesis of pharmaceutical agents. Research by D. S. Babu et al. involved synthesizing novel derivatives with potential antimicrobial activity, indicating the broader utility of such compounds in developing new therapeutic agents (D. S. Babu et al., 2015).

  • Radioligand Development : Stephen R. Taylor et al. described the synthesis of [18F]MEL054, a melanin-targeting compound for melanoma tumor imaging, showcasing the use of fluorobenzyl piperazines in creating diagnostic tools (Stephen R. Taylor et al., 2013).

  • Neurological Research : Li Ming-zhu's work on synthesizing compounds to study their effects on learning and memory facilitation in mice demonstrates the potential of such chemicals in understanding and treating neurological conditions (Li Ming-zhu, 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the catalytical activity of parp1 . PARP1 (Poly [ADP-ribose] polymerase 1) is a protein involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

Similar compounds have been observed to increase the phosphorylation of h2ax in mcf-7 cells . Phosphorylation of H2AX is a crucial event in the cellular response to DNA damage, indicating that this compound may interact with its targets to induce DNA damage or interfere with DNA repair mechanisms.

Result of Action

Similar compounds have been observed to increase the phosphorylation of h2ax in mcf-7 cells , which could indicate DNA damage or disruption of DNA repair mechanisms.

Future Directions

The future directions for this compound are not clear from the available literature. Given its unique structure, it could be of interest in medicinal chemistry for the development of new therapeutic agents .

properties

IUPAC Name

2-[4-[(4-bromo-2-fluorophenyl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2O/c14-12-2-1-11(13(15)9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWOXQUYDANFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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